4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 1152624-72-0
Cat. No.: VC3355672
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid - 1152624-72-0](/images/structure/VC3355672.png)
Specification
CAS No. | 1152624-72-0 |
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Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | 4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18) |
Standard InChI Key | DCYGDFVXIAZLKG-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Canonical SMILES | CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Introduction
Chemical Structure and Properties
Structural Features
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid possesses several key structural features:
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A pyrazole core (five-membered heterocycle with two adjacent nitrogen atoms)
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A hydroxyl group at the 4-position of the pyrazole ring
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A carboxylic acid functionality at the 3-position of the pyrazole ring
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A 4-(propan-2-yl)phenyl substituent at the 1-position of the pyrazole ring
This structural arrangement can be compared to the related compound 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1006492-88-1), which shares the same core structure but lacks the propan-2-yl (isopropyl) group on the phenyl ring .
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid likely exhibits the following properties:
Property | Value/Description |
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Molecular Formula | C13H14N2O3 |
Molecular Weight | Approximately 246.26 g/mol |
Physical Appearance | Likely a crystalline solid |
Solubility | Probable good solubility in polar organic solvents; limited water solubility |
Melting Point | Estimated range: 180-220°C (based on similar compounds) |
pKa | Estimated around 3-4 for the carboxylic acid group |
Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid groups) |
Hydrogen Bond Acceptors | 5 (N atoms, carbonyl oxygen, hydroxyl oxygen) |
The compound is expected to exhibit tautomerism, where the hydroxyl group at the 4-position can exist in equilibrium with its keto form, similar to other hydroxy-pyrazoles .
Synthesis Methods
Cyclization Approach
One potential synthesis route could involve the cyclization of appropriate β-diketones or β-ketoesters with 4-(propan-2-yl)phenylhydrazine. This approach is commonly used for synthesizing substituted pyrazoles and could be adapted for the target compound .
Functionalization of Pyrazole Core
Another approach might involve the functionalization of a preformed pyrazole ring. For instance, starting with a suitable pyrazole derivative and introducing the required functional groups through sequential reactions . The experimental work reported for 1H-pyrazole-3-carboxylic acid conversion to corresponding carboxamides provides insight into potential functionalization strategies .
Challenges in Synthesis
The synthesis of 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid presents several challenges:
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Regioselectivity in the cyclization step
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Protection and deprotection strategies for the hydroxyl and carboxylic acid groups
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Purification difficulties, as noted in the synthesis of related compounds
The patent literature indicates that pyrazole-3-carboxylic acids, after hydrolysis, are readily soluble in water and difficult to isolate by extraction, which might also apply to this compound .
Structural Characterization
Spectroscopic Analysis
Based on analysis of related compounds, the following spectroscopic characteristics would be expected for 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid:
NMR Spectroscopy
¹H NMR (estimated key signals):
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A singlet at approximately δ 7.5-8.0 ppm for the pyrazole C5-H
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Signals at δ 7.0-7.5 ppm for the aromatic protons
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A septet at approximately δ 2.8-3.0 ppm for the methine proton of the isopropyl group
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A doublet at approximately δ 1.2-1.3 ppm for the methyl protons of the isopropyl group
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Broad signals for the exchangeable protons of the hydroxyl and carboxylic acid groups
¹³C NMR (estimated key signals):
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Signal for the carboxylic carbon at approximately δ 165-170 ppm
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Signals for the pyrazole carbons at approximately δ 135-155 ppm
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Signals for the aromatic carbons at approximately δ 120-140 ppm
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Signals for the isopropyl carbons at approximately δ 20-35 ppm
IR Spectroscopy
The IR spectrum would likely show characteristic absorption bands:
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O-H stretching at 3300-3500 cm⁻¹ (broad)
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C=O stretching at 1680-1710 cm⁻¹
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C=N and C=C stretching at 1500-1600 cm⁻¹
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C-N stretching at 1300-1400 cm⁻¹
Biological Activities and Applications
Synthetic Applications
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid could serve as a versatile building block for synthesizing more complex heterocyclic compounds. The carboxylic acid functionality allows for various transformations including:
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Amide formation through coupling with amines
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Ester formation
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Reduction to alcohols
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Decarboxylation reactions
These transformations could generate libraries of derivatives with potentially enhanced biological activities or specialized applications .
Material Science Applications
Pyrazole derivatives have found applications in material science as ligands for coordination compounds. The hydroxyl and carboxylic acid functionalities in 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid provide potential coordination sites for metal ions, suggesting possible applications in:
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Coordination polymers
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Metal-organic frameworks
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Catalysis
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Sensing materials
The coordination properties of pyrazoles have been highlighted in research on related compounds, indicating similar potential for this specific derivative .
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